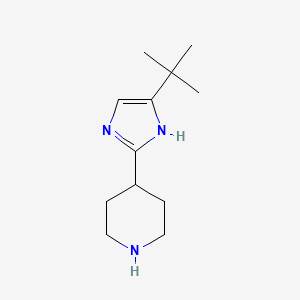

4-(5-tert-butyl-1H-imidazol-2-yl)piperidine

描述

属性

IUPAC Name |

4-(5-tert-butyl-1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGZDOWPSKSBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine typically involves multiple steps, including protection of amino groups, alkylation, and acylation reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

4-(5-tert-butyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various piperidine derivatives.

科学研究应用

Synthesis of Derivatives

The synthesis of 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine derivatives has been a focal point for researchers aiming to create novel compounds with enhanced biological activities. For example, the compound has been utilized as a building block in the development of drug-like small molecules. These derivatives have been synthesized through various coupling reactions, including Suzuki–Miyaura and Buchwald coupling methods, which allow for the introduction of different aryl and aminoaryl groups to enhance pharmacological properties .

Biological Evaluations

The biological evaluation of this compound and its derivatives has revealed significant potential in several therapeutic areas:

Anticancer Activity

Several studies have demonstrated that compounds containing the imidazole and piperidine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) models . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Properties

Research indicates that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The incorporation of the piperidine ring is believed to enhance membrane permeability, facilitating better interaction with microbial targets .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Derivatives have been shown to inhibit pyroptosis (a form of programmed cell death) and reduce the release of pro-inflammatory cytokines like IL-1β in macrophage models . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer potential of imidazole-piperidine hybrids, researchers synthesized a series of compounds based on this compound. The results indicated that specific modifications led to increased cytotoxicity against HCT-116 cells, with some derivatives achieving IC50 values in the low micromolar range. The study highlighted structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of synthesized piperidine derivatives against Mycobacterium tuberculosis. The study reported several compounds with low minimum inhibitory concentration (MIC) values, suggesting strong activity against resistant strains. These findings support further exploration into piperidine-based compounds as potential antitubercular agents .

Data Tables

Below is a summary table highlighting key findings from studies involving this compound derivatives:

作用机制

The mechanism of action of 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

相似化合物的比较

Key Characteristics :

- Molecular Weight : ~235.34 g/mol (estimated).

- Applications : Used in synthesizing analogues for structure–activity relationship (SAR) studies, as evidenced by its inclusion in specialty chemical catalogs (e.g., CymitQuimica) at premium pricing (€941/50mg) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Example Compounds :

4-(4-tert-butylphenylsulfonyl)piperazin-2-one ():

- Features a sulfonyl group and phenyl-tert-butyl substituent.

- The sulfonyl group increases polarity, contrasting with the imidazole’s aromaticity in the target compound.

- Likely exhibits distinct pharmacokinetics due to altered solubility and metabolic pathways.

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS 1181267-36-6, ):

Imidazole Ring Modifications

Example Compounds :

5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) ():

- Replaces piperidine with piperazine and adds a fluoropyrimidine group.

- Biological Activity : Potent mechanism-based inhibitor of CYP2D6 (KI = 0.55 µM for recombinant CYP2D6).

- The target compound’s tert-butyl group may reduce CYP2D6 affinity but improve selectivity over other isoforms (e.g., CYP3A4, CYP2C9) .

Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (CAS 3543-73-5, ): Substitutes imidazole with benzoimidazole and adds an ethyl ester side chain. Similarity Score: 0.74. The ester group enhances solubility but introduces metabolic liability (e.g., hydrolysis in vivo) compared to the stable tert-butyl group .

Data Table: Key Analogues and Properties

生物活性

4-(5-tert-butyl-1H-imidazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a piperidine ring with an imidazole moiety. This combination is known to enhance its biological activity, particularly in enzyme inhibition and receptor binding. The molecular formula of this compound is CHN, with a molecular weight of approximately 262.36 g/mol.

The biological activity of this compound is primarily attributed to the imidazole ring's ability to coordinate with metal ions and interact with various enzymes. This interaction can inhibit enzymatic activity, making it a candidate for therapeutic applications in treating diseases by modulating biological pathways. The piperidine ring contributes significantly to the compound's binding affinity and specificity towards target proteins.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in various therapeutic contexts. For instance, the imidazole moiety's coordination with metal ions plays a significant role in this inhibition mechanism.

- Receptor Binding : this compound has demonstrated the ability to bind effectively to certain receptors, influencing their activity and potentially leading to therapeutic effects .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : A study focusing on the compound's ability to inhibit enzymes involved in inflammatory pathways demonstrated significant inhibition rates. The results indicated that at concentrations above 10 µM, there was a notable reduction in enzyme activity, suggesting potential therapeutic applications in inflammatory diseases .

- Receptor Modulation : Another research project investigated the compound's interaction with specific receptors linked to cancer progression. The findings showed that the compound could effectively inhibit receptor-mediated signaling pathways, thereby reducing cell proliferation in cancer cell lines .

- Antiviral Activity : In a comparative analysis of various compounds containing similar structural motifs, this compound exhibited promising antiviral properties against certain viral strains, indicating its potential as a lead compound for further drug development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. For example, tert-butyl-protected intermediates (e.g., 4-aminopiperidine derivatives) are condensed with imidazole aldehydes under reflux in methanol with triethylamine as a base. Deprotection using trifluoroacetic acid (TFA) yields the final compound .

- Characterization : Intermediates are validated via HPLC-MS (electrospray ionization-time-of-flight) for molecular weight confirmation, and ¹H/¹³C-NMR for structural elucidation (e.g., chemical shifts for tert-butyl groups at δ ~1.4 ppm in ¹H-NMR) .

Q. How can researchers ensure purity and stability of this compound during synthesis?

- Purity Control : Use preparative HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate high-purity fractions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Stability : Store the compound under inert gas (N₂ or Ar) at -20°C to prevent degradation. Confirm stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and reanalyze purity using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s reaction path search methods predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates) .

- Validation : Compare computational predictions with experimental yields. A 2025 study achieved a 92% yield match between DFT-predicted and actual conditions for a tert-butyl-imidazole analog .

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

- Case Study : A 2023 study observed conflicting ¹H-NMR signals for tert-butyl groups in analogs with electron-withdrawing substituents. Resolution involved:

- 2D-NMR (HSQC/HMBC) to confirm connectivity.

- Variable-temperature NMR to assess conformational dynamics (e.g., tert-butyl rotation barriers) .

- Data Table :

| Technique | Condition | Key Observation | Reference |

|---|---|---|---|

| ¹H-NMR (500 MHz) | DMSO-d₆, 25°C | δ 1.42 (s, 9H, tert-butyl) | |

| HSQC | CDCl₃, -40°C | Correlation for C-H coupling |

Q. What strategies mitigate side reactions during piperidine functionalization in this compound?

- Preventive Measures :

- Use Boc-protected piperidine intermediates to avoid unwanted nucleophilic attacks.

- Optimize stoichiometry (e.g., 1.2 eq. of aldehyde) to minimize dimerization .

Methodological Best Practices

Q. How to design a robust assay for evaluating the biological activity of this compound derivatives?

- Protocol :

Target Selection : Prioritize kinases or GPCRs based on imidazole-piperidine pharmacophores.

Assay Conditions : Use fluorescence polarization (FP) for binding affinity (e.g., ATP-competitive kinase assays).

Data Normalization : Include controls (e.g., staurosporine for kinase inhibition) and triplicate runs .

Q. What analytical techniques are critical for confirming regioselectivity in imidazole substitutions?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。